4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide
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Overview
Description
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide is an organic compound with a complex molecular structure, characterized by its heterocyclic quinazolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide typically involves a multi-step process:
Preparation of 2-oxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: : This can be achieved by condensing anthranilic acid with benzaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization using a dehydrating agent.
Formation of 4-methoxybenzenesulfonamide: : This involves the sulfonation of methoxybenzene followed by amidation.
Coupling Reaction: : The final step is the coupling of the quinazolinone derivative with 4-methoxybenzenesulfonamide under basic conditions, possibly using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial synthesis may involve more efficient catalytic processes and continuous flow methods to optimize yield and purity, although specific methods can vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The methoxy group can undergo oxidative demethylation under specific conditions.
Reduction: : The sulfonamide moiety can be reduced to its corresponding amine.
Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
The products depend on the reaction conditions but can include demethylated quinazolines, aminobenzenesulfonamides, or halogenated derivatives.
Scientific Research Applications
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Potential use in creating specialty chemicals or as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic endogenous substrates or ligands, potentially inhibiting enzyme activity or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(quinazolin-4-yl)benzenesulfonamide
3-Phenylquinazolin-4-one derivatives
Sulfonamide-linked heterocycles
Unique Aspects
4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide's unique combination of a quinazolinone core with a methoxy-substituted benzenesulfonamide group imparts distinctive biological activity and chemical reactivity compared to other sulfonamide or quinazolinone derivatives.
Its structural uniqueness makes it an intriguing candidate for further research in both academic and industrial settings.
Properties
IUPAC Name |
4-methoxy-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-16-11-13-17(14-12-16)29(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)15-7-3-2-4-8-15/h2-14,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGPPXGCWOMMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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